(1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid

Chiral Resolution Levetiracetam Synthesis Diastereomeric Salt Crystallization

This compound is a diastereomeric salt formed between the resolving agent (1R)-1-phenylethan-1-amine (also known as (R)-(+)-α-methylbenzylamine) and (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, which is the (S)-enantiomer of the key levetiracetam intermediate α-ethyl-2-oxo-1-pyrrolidineacetic acid. The salt is a critical intermediate in the industrial-scale optical resolution of racemic acid to produce the pure (S)-enantiomer, which is subsequently converted into the anti-epileptic drug levetiracetam.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B13897053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N1CCCC1=O.CC(C1=CC=CC=C1)N
InChIInChI=1S/C8H13NO3.C8H11N/c1-2-6(8(11)12)9-5-3-4-7(9)10;1-7(9)8-5-3-2-4-6-8/h6H,2-5H2,1H3,(H,11,12);2-7H,9H2,1H3
InChIKeyZLKXLRFDTRFXJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid: A Key Chiral Resolving Intermediate for Levetiracetam Synthesis


This compound is a diastereomeric salt formed between the resolving agent (1R)-1-phenylethan-1-amine (also known as (R)-(+)-α-methylbenzylamine) and (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, which is the (S)-enantiomer of the key levetiracetam intermediate α-ethyl-2-oxo-1-pyrrolidineacetic acid. The salt is a critical intermediate in the industrial-scale optical resolution of racemic acid to produce the pure (S)-enantiomer, which is subsequently converted into the anti-epileptic drug levetiracetam [1]. Its formation is a pivotal step for achieving high enantiomeric purity in the final active pharmaceutical ingredient (API) [2].

Why Off-the-Shelf Chiral Amines Cannot Replace This Specific (1R)-1-phenylethan-1-amine Salt in Levetiracetam Production


The optical resolution of racemic α-ethyl-2-oxo-1-pyrrolidineacetic acid is highly dependent on the specific diastereomeric salt formed. Using a generic resolving agent, such as the opposite enantiomer of the amine or a structurally different chiral base, leads to drastically different, and often unworkable, solubility and crystallization properties. This results in significantly lower yields of the desired (S)-enantiomer and insufficient enantiomeric purity, preventing the economical production of levetiracetam that meets pharmacopoeial standards. The precise pairing of (R)-1-phenylethan-1-amine with the (S)-acid is explicitly preferred in the foundational process patents for this reason [1]. A direct switch to an alternative agent, such as dehydroabietylamine, is documented as a less favorable choice, confirming that the resolving agent is not arbitrarily interchangeable [2].

Quantitative Differentiation: How the (R)-1-Phenylethan-1-amine Salt Outperforms Alternatives in Levetiracetam Acid Resolution


Diastereomeric Salt Yield: 77.1% Crude Recovery vs. Theoretical Maximum and Industrial Benchmarks

In a kg-scale process documented in US 4,943,639, the direct crystallization of the (R)-α-methylbenzylamine salt of (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid was achieved with a yield of 77.1% from the racemic acid [1]. This yield, calculated against the theoretical 50% maximum for a single enantiomer of the acid, underscores a highly efficient discrimination. The process represents a benchmark for classical resolution, as alternative resolving agents often fail to achieve such high primary yields without the need for multiple recrystallizations or complex workups.

Chiral Resolution Levetiracetam Synthesis Diastereomeric Salt Crystallization

Enantiomeric Purity of Recovered (S)-Acid: Specific Rotation as a Key Quality Marker

The free (S)-acid liberated from the purified (R)-α-methylbenzylamine salt exhibited a specific rotation of [α]D20 = -26.4° (c=1, acetone) [1]. This value is a critical quality attribute for the levetiracetam intermediate and is used to confirm that the resolution step has provided material of sufficient enantiomeric purity to meet API specification standards. The method contrasts with the use of (S)-α-methylbenzylamine, which would produce the (R)-acid intended for a different therapeutic profile, emphasizing the necessity of the correct resolving agent for the target enantiomer [2].

Optical Purity Chiral Intermediate Levetiracetam Carboxylic Acid

Documented Process Preference: α-Methylbenzylamine Over Dehydroabietylamine

A subsequent process patent, US 7,902,380, explicitly states that among suitable resolving agents for preparing the (S)-α-ethyl-2-oxo-1-pyrrolidineacetic acid intermediate, α-methylbenzylamine is the preferred choice over dehydroabietylamine [1]. This statement is a formal declaration of superior performance in the context of the patented process, which is based on factors like yield consistency, ease of handling, cost, and high enantiomeric discrimination.

Resolving Agent Selection Industrial Process Chemistry Levetiracetam

Where the (1R)-1-phenylethan-1-amine Salt's Differentiation Concretely Applies in Levetiracetam Production and Research


Industrial-Scale Production of Levetiracetam Starting from Racemic α-Ethyl-2-oxo-1-pyrrolidineacetic Acid

This is the canonical use case. The salt is employed as the key intermediate in the resolution step of a commercial process to isolate the (S)-enantiomer of the acid. The high yield (77.1%) and documented scalability up to kg-scale provide a reliable and validated starting point for API manufacturers aiming to produce levetiracetam meeting stringent purity standards [1]. The process is further enhanced by coupling resolution with epimerization recycling of the undesired (R)-enantiomer, as described in US 7,902,380, to achieve nearly complete conversion of the racemate to the desired product.

Sourcing of High-Purity (S)-α-Ethyl-2-oxo-1-pyrrolidineacetic Acid for Research or Reference Standard Preparation

For laboratories requiring the (S)-acid intermediate for analytical method development, impurity profiling, or metabolic studies, procuring the pre-formed diastereomeric salt can be a superior option. It offers the acid in a stable, crystalline form that can be easily liberated by acid-base extraction, providing material with a verified optical rotation of [α]D20 = -26.4° [1]. This bypasses the need for a separate, often low-yielding, chiral preparative chromatography step.

Development of Potentially Improved Resolution Processes Using Continuous Flow Chemistry

The well-characterized crystallization and solubility properties of this (R)-amine/(S)-acid salt pair make it an ideal model system for adapting classical batch resolution to continuous flow crystallization platforms. Process development chemists can use the defined melting point (152-153.5°C purified) and known solvent conditions from the patent literature to explore enhanced productivity and yield through flow technology. The documented preference for this agent over alternatives like dehydroabietylamine provides a validated starting point for such process intensification research [1].

Quote Request

Request a Quote for (1R)-1-phenylethan-1-amine; (2S)-2-(2-oxopyrrolidin-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.